

SBC-110736: A Technical Overview of its Efficacy in Cholesterol Modulation

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Compound of Interest

Compound Name: SBC-110736

Cat. No.: B15573659

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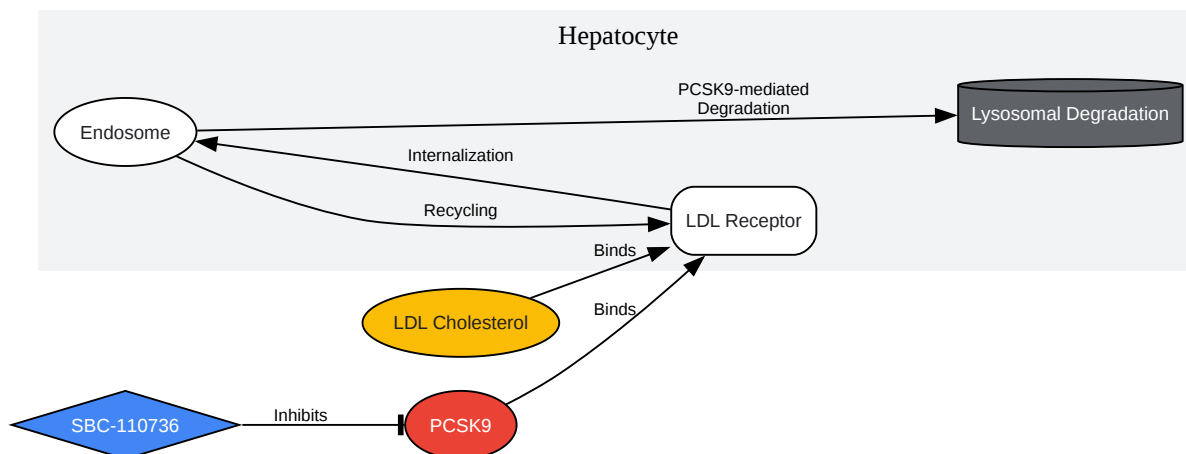
For Researchers, Scientists, and Drug Development Professionals

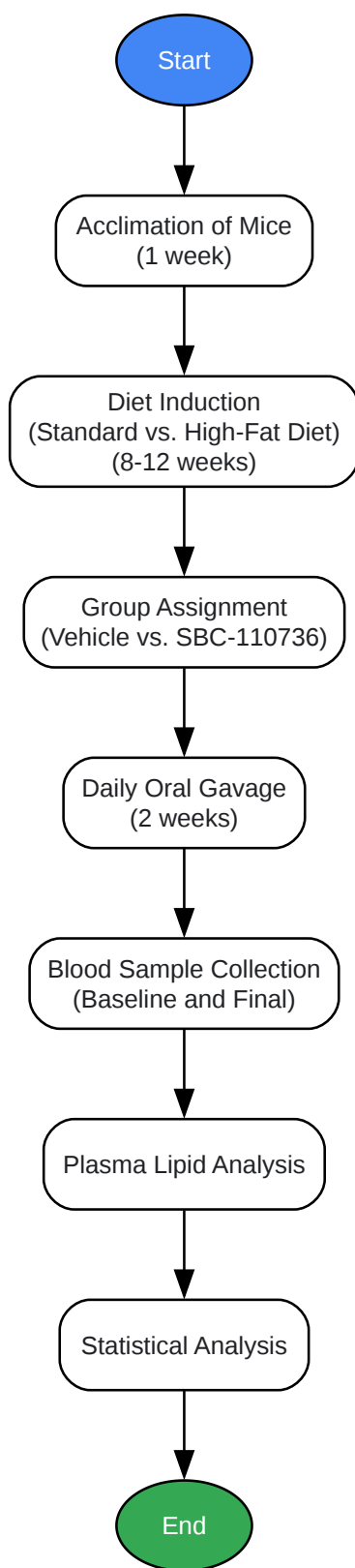
Introduction

Hypercholesterolemia, characterized by elevated levels of low-density lipoprotein cholesterol (LDL-C), is a major risk factor for the development of atherosclerotic cardiovascular disease (ASCVD). While statins are the cornerstone of lipid-lowering therapy, a significant portion of high-risk patients fail to achieve their target LDL-C goals. This has driven the development of novel therapeutic agents targeting different pathways of cholesterol metabolism. One such target is proprotein convertase subtilisin/kexin type 9 (PCSK9), a key regulator of LDL receptor (LDLR) homeostasis. **SBC-110736** is a small molecule inhibitor of PCSK9 that has shown promise in preclinical models for its cholesterol-lowering effects. This technical guide provides a comprehensive overview of the available data on **SBC-110736**, its mechanism of action, and relevant experimental methodologies.

Mechanism of Action: PCSK9 Inhibition

SBC-110736 functions as an inhibitor of PCSK9.^{[1][2]} PCSK9 is a serine protease that plays a critical role in regulating the number of LDL receptors on the surface of hepatocytes. By binding to the LDL receptor, PCSK9 targets it for lysosomal degradation, thereby reducing the liver's ability to clear LDL-C from the circulation. Inhibition of PCSK9, therefore, prevents the degradation of LDL receptors, leading to an increased number of receptors on the hepatocyte surface and enhanced clearance of LDL-C from the bloodstream.





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References

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